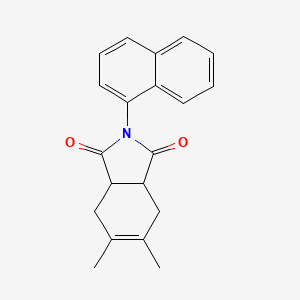
5,6-dimethyl-2-(naphthalen-1-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-2-(1-NAPHTHYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a naphthyl group and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-(1-NAPHTHYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindole core.
Introduction of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where the isoindole core reacts with a naphthyl halide in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the isoindole core at the 5 and 6 positions using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-(1-NAPHTHYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl and isoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted isoindole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-DIMETHYL-2-(1-NAPHTHYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-(1-NAPHTHYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6-DIMETHYL-2-(1-NAPHTHYL)-1H-BENZIMIDAZOLE: Similar structure but with a benzimidazole core instead of an isoindole core.
5,6-DIMETHYL-2-(1-NAPHTHYL)-1H-INDOLE: Contains an indole core instead of an isoindole core.
Uniqueness
5,6-DIMETHYL-2-(1-NAPHTHYL)-3A,4,7,7A-TETRAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its tetrahydroisoindole core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-naphthalen-1-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO2/c1-12-10-16-17(11-13(12)2)20(23)21(19(16)22)18-9-5-7-14-6-3-4-8-15(14)18/h3-9,16-17H,10-11H2,1-2H3 |
InChI Key |
IFNZFUWKUUPQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)carbonyl]amino}acetate](/img/structure/B11084571.png)
![3-({(2E)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11084574.png)
![2-{[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11084582.png)
![Methyl 3-methyl-11-(5-methyl-2-thienyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepine-2-carboxylate](/img/structure/B11084589.png)
![4-Oxo-4-{[2-(pyridin-4-yl)ethyl]amino}butanoic acid](/img/structure/B11084590.png)
![3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11084594.png)
![7-(morpholin-4-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11084603.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11084604.png)
![1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084626.png)

![6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084632.png)
![2-[4-({[1-(1-Adamantyl)ethyl]amino}methyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B11084639.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11084643.png)
![1-(4-Bromophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11084646.png)
